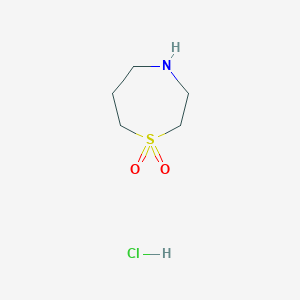
1,4-Thiazepane 1,1-dioxide hydrochloride
Vue d'ensemble
Description
“1,4-Thiazepane 1,1-dioxide hydrochloride” is a chemical compound with the CAS Number: 595597-04-9. It has a molecular weight of 185.67 . The IUPAC name for this compound is 1,4-thiazepane 1,1-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for “1,4-Thiazepane 1,1-dioxide hydrochloride” is 1S/C5H11NO2S.ClH/c7-9(8)4-1-2-6-3-5-9;/h6H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.67 . The storage temperature is recommended to be between 2-8°C .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
1,4-Thiazepane 1,1-dioxide hydrochloride has potential applications in drug discovery due to its structural similarity to other bioactive thiazine derivatives. These compounds have been explored for their antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties . The compound’s ability to act as a scaffold for further chemical modifications makes it a valuable asset in the development of new pharmaceuticals.
Organic Synthesis
In organic synthesis, 1,4-Thiazepane 1,1-dioxide hydrochloride can be used as a building block for the synthesis of more complex molecules. It has been utilized in the synthesis of dibenzo[b,f][1,4]-thiazepine derivatives, which are known for their antipsychotic and neuroleptic properties . The compound’s versatility in reactions makes it a useful reagent in synthetic chemistry.
Pharmacology
The pharmacological significance of 1,4-Thiazepane 1,1-dioxide hydrochloride lies in its potential to modulate various biological targets. Similar structures have been reported to exhibit activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . This suggests that 1,4-Thiazepane 1,1-dioxide hydrochloride could be instrumental in the study of these biological activities.
Biochemistry
In biochemistry, 1,4-Thiazepane 1,1-dioxide hydrochloride can be used to study protein-ligand interactions and enzyme catalysis. Its structural features may allow it to bind to various enzymes and receptors, providing insights into their functioning and potential drug interactions .
Chemical Engineering
This compound can play a role in the development of new chemical processes and optimization of existing ones. Its stability under different conditions and reactivity with various reagents can be valuable in process engineering and the design of industrial-scale chemical reactions.
Safety And Hazards
Propriétés
IUPAC Name |
1,4-thiazepane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c7-9(8)4-1-2-6-3-5-9;/h6H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYXKVHVSBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Thiazepane 1,1-dioxide hydrochloride | |
CAS RN |
595597-04-9 | |
| Record name | 1,4-thiazepane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




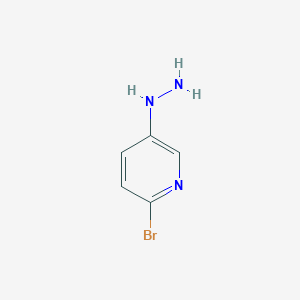

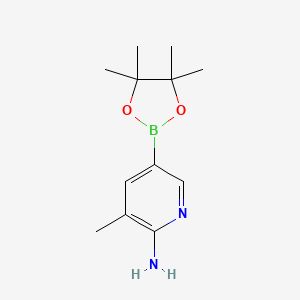
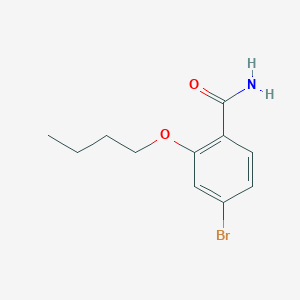
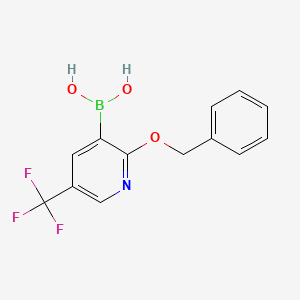

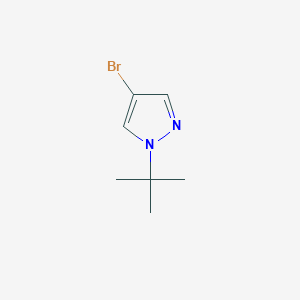
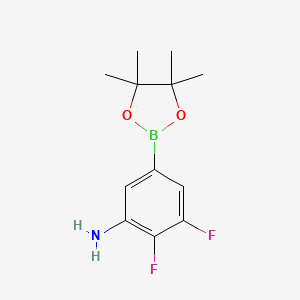
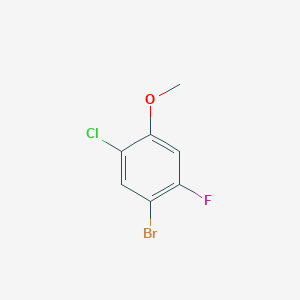
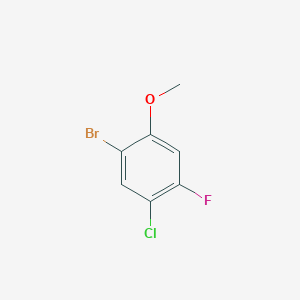
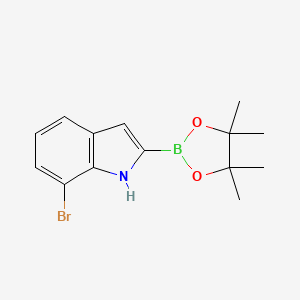
![5-Bromo-6-methoxy-1H-benzo[d]imidazole](/img/structure/B1523680.png)
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)